(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

Description

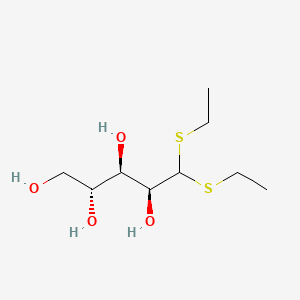

(2R,3R,4S)-5,5-Bis(ethylsulfanyl)pentane-1,2,3,4-tetrol (CAS: 1941-50-0), also known as D-arabinose diethyldithioacetal, is a sulfur-modified carbohydrate derivative. Its structure comprises a pentane backbone with four hydroxyl groups at positions 1, 2, 3, and 4, and two ethylsulfanyl (-S-CH₂CH₃) groups at position 5. The stereochemistry (2R,3R,4S) reflects its derivation from D-arabinose, a pentose sugar. This compound is primarily utilized in organic synthesis as a protective intermediate for carbonyl groups, enabling selective reactions in carbohydrate chemistry .

Structure

3D Structure

Properties

CAS No. |

90820-06-7 |

|---|---|

Molecular Formula |

C9H20O4S2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |

InChI Key |

IZQLWYVNJTUXNP-PRJMDXOYSA-N |

Isomeric SMILES |

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereochemistry.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups and ethylsulfanyl substituents allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Sulfur Substituent Effects: The ethylsulfanyl groups in this compound confer moderate lipophilicity compared to the hydrophilic threitol . However, it is less lipophilic than the benzylsulfanyl analog (40733-11-7), which exhibits enhanced stability in nonpolar solvents . Ethylsulfanyl groups are easier to cleave under mild oxidative conditions (e.g., iodine/water) compared to benzylsulfanyl groups, which require catalytic hydrogenation .

Stereochemical Influence: The 2R,3R,4S configuration aligns with D-arabinose, distinguishing it from D-ribose derivatives (e.g., 7152-47-8). This stereochemistry impacts its reactivity in glycosylation reactions and chiral recognition in enzymatic processes .

Functional Versatility :

- Unlike threitol, This compound serves as a masked aldehyde, enabling selective functionalization of the C1 hydroxyl group. This property is absent in simpler tetrols like glycerol or threitol .

Research and Industrial Relevance

- Synthetic Utility : The compound’s dual role as a protective group and chiral template has been exploited in the synthesis of complex glycoconjugates and antiviral agents .

- Stability Studies : Comparative NMR analyses with benzylsulfanyl analogs reveal faster hydrolysis kinetics for the ethyl variant, making it preferable for time-sensitive reactions .

Notes on Data Limitations

While the compound’s structural analogs are well-documented in supplier catalogs (e.g., ), detailed thermodynamic or spectroscopic data (e.g., melting points, specific rotations) remain scarce in publicly accessible literature. Further experimental studies are recommended to quantify its comparative stability and reactivity.

Biological Activity

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is a compound with significant potential in various biological applications due to its unique structure and functional groups. This article explores its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and potential mechanisms of action.

- Molecular Formula : C₉H₂₀O₄S₂

- Molecular Weight : 256.38 g/mol

- CAS Number : 43179-48-2

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of ethylsulfanyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit key enzymatic processes.

- Study Findings :

- In a study examining various organosulfur compounds, derivatives showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values for related compounds ranged from 62.5 µg/mL to 125 µg/mL against these bacteria .

Cytotoxicity Against Cancer Cell Lines

The compound's biological activity extends to its effects on cancer cell lines. Preliminary studies suggest that it may exhibit cytotoxic effects against various tumor cells.

- Cytotoxicity Results :

- In vitro assays demonstrated that related organosulfur compounds inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cells with IC₅₀ values ranging from 200 to 300 µg/mL .

- The mechanism of action is hypothesized to involve the induction of apoptosis through oxidative stress pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The ethylsulfanyl groups can form covalent bonds with active sites on enzymes, potentially inhibiting their activity.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.